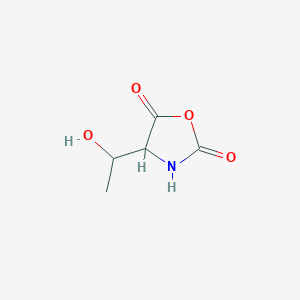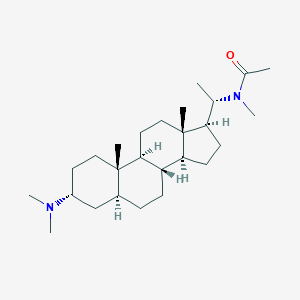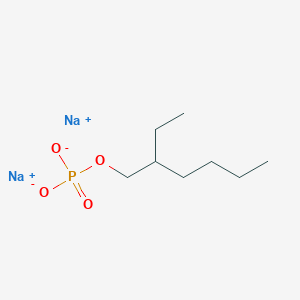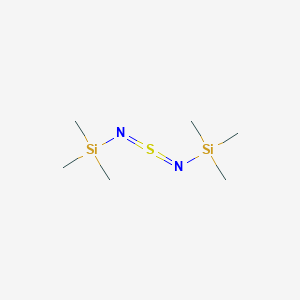
Bis(trimethylsilyl)sulfur diimide
Overview
Description
Bis(trimethylsilyl)sulfur diimide is a compound that has been studied for its unique reactivity and structural properties. It is known to form various adducts and react with different chemical species, leading to the formation of novel heterocycles and complexes.
Synthesis Analysis
The synthesis of bis(trimethylsilyl)sulfur diimide involves reactions that can yield stable monomeric derivatives when oxidized by elements such as sulfur and selenium. For instance, the reaction with methanol can produce bis(amino)phosphine derivatives, which can be further oxidized . Additionally, the compound has been used to synthesize unusual four-membered metallacycles when reacted with group 4 metallocene bis(trimethylsilyl)acetylene complexes .
Molecular Structure Analysis
The molecular structure of bis(trimethylsilyl)sulfur diimide has been characterized by various techniques, including single-crystal X-ray diffraction. The compound adopts an E/Z configuration in the solid state and is fluxional in solution, indicating rapid E/Z isomerization . The structure of its adducts has also been determined, revealing the formation of a six-membered heterocycle in certain reactions .
Chemical Reactions Analysis
Bis(trimethylsilyl)sulfur diimide is reactive towards a range of chemical species. It can react with chlorosulfonyl isocyanate and imido-bissulfonic acid chloride to form new heterocycles . Acidic cleavage with reagents like FSO2OH can yield various products, including [NH4][O3SF] and FSO2OSi(CH3)3 . The compound's reactivity also extends to the formation of sulfenes, which can further react with nucleophiles to give diverse products .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(trimethylsilyl)sulfur diimide have been studied through multinuclear magnetic resonance and other spectroscopic methods. These studies have provided insights into the compound's conformation and isomerization behavior in solution. The reactivity of the compound under different conditions has also been explored, revealing its potential to form various derivatives and complexes .
Safety and Hazards
Mechanism of Action
Target of Action
Bis(trimethylsilyl)sulfur diimide (BTSD) is an organosulfur compound . It is a diaza analogue of sulfur dioxide, i.e., a sulfur diimide . The primary targets of BTSD are sulfur nitrides .
Mode of Action
BTSD interacts with its targets (sulfur nitrides) through a synthesis process . It serves as a reagent in the synthesis of sulfur nitrides . The interaction results in the formation of new compounds, for example, it is a precursor to C2(N2S)2 .
Biochemical Pathways
It is known that btsd plays a crucial role in the synthesis of sulfur nitrides . This suggests that it may influence pathways involving sulfur nitrides.
Pharmacokinetics
It is known that btsd is a colorless liquid with a density of 0.877 g/cm3 . Its boiling point is 59-61 °C . These properties may influence its bioavailability.
Result of Action
The primary result of BTSD’s action is the synthesis of sulfur nitrides . For example, it acts as a precursor to C2(N2S)2 . This suggests that BTSD can facilitate the formation of new compounds through its interaction with sulfur nitrides.
properties
IUPAC Name |
trimethyl-[(trimethylsilylimino-λ4-sulfanylidene)amino]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N2SSi2/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAGRRHKURYWAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=S=N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319982 | |
| Record name | Bis(trimethylsilyl)sulfur diimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)sulfur diimide | |
CAS RN |
18156-25-7 | |
| Record name | NSC353177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(trimethylsilyl)sulfur diimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilyl)sulfur diimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)
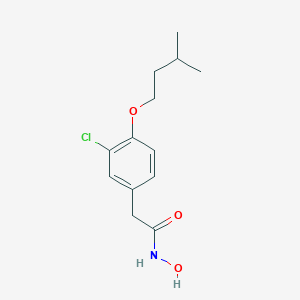



![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
